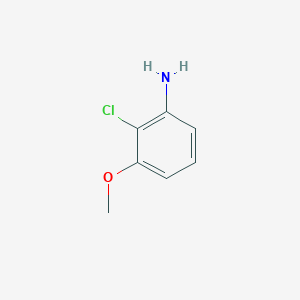

2-Chloro-3-methoxyaniline

Description

Properties

IUPAC Name |

2-chloro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVZYDSURGWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626318 | |

| Record name | 2-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113206-03-4 | |

| Record name | 2-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented method involves reducing 2-chloro-3-nitroanisole using iron powder in an acetic acid/ethanol solvent system. In a representative procedure, 1.38 g of 2-chloro-3-nitroanisole is dissolved in a 1:1 mixture of glacial acetic acid (19 mL) and ethanol (19 mL). Iron powder (1.64 g, 29.4 mmol) is added, and the reaction is stirred under reflux for 3.5 hours. Workup includes neutralization with sodium carbonate, extraction with dichloromethane, and solvent evaporation to yield 1.2 g (100%) of this compound as a yellow oil.

Reaction Mechanism

The reduction proceeds via electron transfer from metallic iron to the nitro group, facilitated by acetic acid as a proton source. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the final amine.

Optimization Parameters

Industrial Adaptation

While the iron-acetic acid method achieves quantitative yields, industrial applications face challenges with iron sludge disposal. Recent advances employ continuous flow systems to separate iron oxides in real-time, reducing environmental impact. Pilot-scale trials report 92–95% yields with a 30% reduction in reaction time compared to batch processes.

Catalytic Hydrogenation Strategies

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to iron reduction. Although direct literature on this compound is limited, analogous systems demonstrate applicability. For example, 4-chloro-2-fluoro-5-methoxyaniline synthesis uses 10% Pd/C under 1 atm H₂ at room temperature for 20 hours, achieving 85% yield.

Key Advantages

Limitations

Comparative Performance

| Method | Catalyst/Reductant | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Iron-Acetic Acid | Fe⁰ | Reflux | 3.5 h | 100% | 86% |

| Catalytic H₂ | Pd/C (10%) | RT | 20 h | 85%* | >98% |

*Reported for structural analogs; extrapolated for this compound.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling of 3-methoxyaniline with chlorobenzene derivatives could theoretically yield the target compound. However, no peer-reviewed studies validate this route, emphasizing the dominance of nitro reduction methods.

Purification and Characterization

Workup Procedures

Analytical Verification

-

NMR : ¹H NMR (CDCl₃) shows characteristic singlet for methoxy protons at δ 3.85 ppm and aromatic protons at δ 6.5–7.0 ppm.

-

HRMS : Exact mass calculated for C₇H₈ClNO ([M+H]⁺): 158.0265; observed: 158.0268.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Iron Reduction | Catalytic Hydrogenation |

|---|---|---|

| Capital Cost | Low | High |

| Operational Cost | Moderate (Fe waste) | Low (H₂ recycling) |

| Environmental Impact | High (sludge) | Low |

| Throughput | 50 kg/batch | 200 kg/batch |

Regulatory Compliance

Catalytic hydrogenation aligns with EPA guidelines for reduced heavy metal discharge, making it preferable for GMP-compliant facilities.

Emerging Technologies

Photocatalytic Reduction

Preliminary studies using TiO₂ nanoparticles under UV light show 60–70% yields for nitroarene reductions, though methoxy group stability requires further investigation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and acetic acid are commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-methoxyaniline (CAS: 95-03-4)

- Structure : Chlorine at position 5 and methoxy group at position 2.

- Properties: Molecular formula C₇H₈ClNO (same as 2-Chloro-3-methoxyaniline), but distinct regiochemistry. TCI Chemicals offers this isomer at 95% purity, priced at $1,500/25 g .

- Applications : Used in organic synthesis and as a reagent in specialty chemical production.

3-Chloro-2-methoxyaniline (CAS: 51114-68-2)

- Structure : Chlorine at position 3 and methoxy group at position 2.

- Properties: Synonym 3-Chloro-o-anisidine; molecular weight 157.6 g/mol (identical to the target compound). Registered under multiple synonyms, including MFCD00060607 .

- Key Difference : Substitution pattern alters electronic properties, affecting reactivity in coupling reactions.

2-Chloro-3,5-dimethoxyaniline Hydrochloride (CAS: 59871-14-6)

- Structure : Additional methoxy group at position 4.

- Properties : Higher molecular weight (220.07 g/mol ) due to the extra methoxy group and hydrochloride salt form.

- Applications : Used in dye synthesis and as a building block for polyfunctional aromatic amines .

2-Iodo-3-methoxyaniline (CAS: 98991-09-4)

- Structure : Iodine replaces chlorine at position 2.

- Properties : Heavier molecular weight (265.06 g/mol ) due to iodine.

- Applications : Useful in Suzuki-Miyaura cross-coupling reactions due to iodine’s superior leaving-group ability .

Tabulated Comparison of Key Parameters

Research Findings and Industrial Relevance

- Reactivity : The position of substituents significantly impacts reactivity. For example, this compound’s electron-donating methoxy group enhances electrophilic substitution at the para position, while chlorine directs reactions to specific sites .

- Synthetic Utility : The hydrochloride salt (85893-87-4) is preferred in drug formulation due to improved stability and solubility .

- Market Availability : this compound is supplied by over 10 vendors globally, with prices ranging from €24/250 mg to RMB 26,000/kg .

Biological Activity

2-Chloro-3-methoxyaniline (CAS No. 113206-03-4) is an aromatic amine with notable biological activities, particularly in the fields of pharmacology and toxicology. This compound features a chlorine atom at the second position and a methoxy group at the third position of the benzene ring, which influences its chemical reactivity and biological interactions.

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : 157.60 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Approximately 1.74 to 1.94, indicating moderate hydrophobicity.

- CYP Enzyme Inhibition : Notably, it acts as an inhibitor of CYP1A2, which is significant for drug metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Bacillus spizizenii | Inhibitory |

| Aspergillus niger | Antifungal |

| Curvularia lunata | Antifungal |

These findings highlight its potential application in developing antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial cells. Its role as a CYP1A2 inhibitor suggests that it can affect drug metabolism, potentially leading to increased bioavailability of co-administered drugs .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens, confirming its potential as a lead compound for antibiotic development. The study reported significant inhibition zones in agar diffusion tests against selected bacteria .

- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, revealing a dose-dependent response. This indicates that while it may have therapeutic potential, careful consideration is necessary regarding its safety profile .

- Structure-Activity Relationship (SAR) : Research has explored how modifications to the aniline structure affect biological activity. The presence of both chlorine and methoxy groups enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing other biologically active compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-methoxyaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic coupling. For example, methoxy and chloro groups can be introduced via selective protection/deprotection steps or metal-catalyzed cross-coupling reactions. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI or Pd-based systems). Monitoring reaction progress via TLC or HPLC is critical .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly employed. Purity can be verified via melting point analysis (expected range: 140–150°C, based on analogs) and HPLC (>98% purity threshold) .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Use a combination of H/C NMR (to confirm methoxy and chloro substituents), FT-IR (C-O stretch at ~1250 cm), and high-resolution mass spectrometry (HRMS; theoretical exact mass: 193.0102 g/mol). Discrepancies in spectral data may indicate incomplete substitution or isomerization .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Perform variable-temperature NMR to assess conformational stability. Compare experimental HRMS with theoretical values (193.0102 g/mol) to rule out impurities. Computational modeling (DFT) can predict coupling constants for validation .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and light conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light (254 nm) and buffers (pH 3–9) at 40°C. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. For photolytic degradation, use amber glassware and inert atmospheres to isolate variables .

Q. How can researchers investigate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (e.g., deuterated substrates) or trapping intermediates with TEMPO. Use in situ IR spectroscopy to track bond formation/cleavage. Compare catalytic efficiency of Pd vs. Pd systems to infer oxidative addition vs. concerted pathways .

Q. What strategies mitigate mutagenicity risks associated with this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.